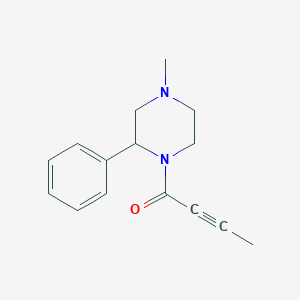
1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one typically involves the reaction of 4-methyl-2-phenylpiperazine with a suitable alkyne derivative. One common method involves the use of 1-bromo-2-butyne as the alkyne source. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the piperazine ring. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
- 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile
- 3-cyano-2-(4-methyl-2-phenyl-1-piperazynyl)pyridine
Comparison: 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one is unique due to its butynone moiety, which imparts distinct chemical reactivity compared to similar compounds that may have different functional groups. This uniqueness makes it valuable for specific applications where the butynone functionality is required .
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(4-methyl-2-phenylpiperazin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C15H18N2O/c1-3-7-15(18)17-11-10-16(2)12-14(17)13-8-5-4-6-9-13/h4-6,8-9,14H,10-12H2,1-2H3 |
InChI Key |
OOUQBKPBHIVDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















